Ethyl fexofenadine

Descripción general

Descripción

Ethyl fexofenadine is a derivative of fexofenadine, a second-generation antihistamine used primarily to treat allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria . This compound retains the core structure of fexofenadine but includes an ethyl group, which may influence its pharmacokinetic properties and efficacy.

Métodos De Preparación

The synthesis of ethyl fexofenadine involves several key steps, starting from benzene and methallyl as the primary reactants . The process includes:

Friedel–Crafts Alkylation: Benzene reacts with methallyl chloride in the presence of a Lewis acid catalyst to form an intermediate.

Hydrolysis and Oxidation: The intermediate undergoes hydrolysis followed by oxidation to form a carboxylic acid.

Esterification: The carboxylic acid is esterified with ethanol to form the ethyl ester.

Reduction and N-Alkylation: The ester is reduced to an alcohol, which then undergoes N-alkylation to form the final product, this compound.

Análisis De Reacciones Químicas

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester group in intermediates like 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropionate is hydrolyzed under alkaline conditions to yield fexofenadine’s active form. Sodium hydroxide (NaOH) in methanol/water mixtures is commonly used .

Hydrolysis Conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol/water (1:1 v/v) |

| Temperature | Reflux (65–80°C) |

| Reaction Time | 8–20 h |

| Yield | 79–84% |

This step is critical for converting prodrug esters into the bioactive carboxylic acid .

N-Alkylation and Reduction

Ethyl fexofenadine intermediates undergo N-alkylation with 4-piperidinol derivatives, followed by ketone reduction using sodium borohydride (NaBH₄). This step ensures proper stereochemistry and functional group compatibility .

Key Data :

-

Catalyst: Palladium/copper complexes

-

Solvent: Butanone or toluene

-

Temperature: 80–120°C

-

Yield: 60–80%

Impurity Control

Synthetic routes emphasize minimizing meta-isomers and amide byproducts. For example:

-

Chloride Elimination: Excess hydrogen chloride gas during esterification reduces chlorinated impurities .

-

Chromatography: Silica gel column chromatography isolates ≥99% pure fexofenadine .

Comparative Reaction Pathways

| Step | Method A (Patent WO2017068129A1) | Method B (CN112661693A) |

|---|---|---|

| Coupling | LiCl/DMSO, 150°C | Friedel-Crafts acylation |

| Hydrolysis | NaOH/2-butanol | HCl/ethanol |

| Purity | 99.5% | 98.7% |

Stability and Degradation

This compound derivatives are sensitive to:

Storage Recommendations :

-

Temperature: 2–8°C

-

Environment: Dry, inert atmosphere

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action

Ethyl fexofenadine operates as a selective antagonist for H1 receptors, which are pivotal in mediating allergic responses. By blocking these receptors, it mitigates symptoms associated with allergies such as sneezing, itching, and rhinorrhea. Unlike first-generation antihistamines, this compound exhibits minimal penetration into the central nervous system, significantly reducing sedative effects .

Comparison with Other Antihistamines

this compound has been shown to have a superior safety profile compared to older antihistamines. It does not exhibit anticholinergic activity, making it suitable for patients who may be sensitive to such effects .

| Property | This compound | First-Generation Antihistamines |

|---|---|---|

| Sedation Level | Low | High |

| Anticholinergic Effects | None | Present |

| H1 Receptor Selectivity | High | Variable |

Formulation Advancements

Polymorphic Forms

Recent research has focused on the development of stable polymorphic forms of fexofenadine hydrochloride, which can enhance the formulation characteristics of this compound. A notable polymorphic form is non-hygroscopic and offers improved stability in pharmaceutical compositions, making it easier to manufacture and store . This advancement is crucial for ensuring consistent therapeutic efficacy.

Nanoparticle Formulations

Innovative formulations such as nanoparticles have been explored to improve the solubility and bioavailability of this compound. A study demonstrated that using ionic gelation techniques to create nanoparticles significantly enhanced the drug's solubility profile . This method could lead to more effective delivery systems for patients with varying absorption capabilities.

Therapeutic Uses

Allergic Rhinitis and Urticaria

this compound is primarily indicated for the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria. Clinical studies have shown that it effectively alleviates symptoms associated with these conditions while maintaining a favorable side effect profile . The FDA has approved its use in both adult and pediatric populations, starting from 6 months of age .

Combination Therapies

Research indicates that combining this compound with other agents, such as pseudoephedrine, can enhance therapeutic outcomes in patients suffering from nasal congestion related to allergic rhinitis. This combination has been shown to provide significant relief from both ocular and nasal symptoms .

Case Studies

-

Clinical Efficacy in Allergic Rhinitis

A double-blind, placebo-controlled trial assessed the efficacy of this compound in patients with seasonal allergic rhinitis. Results indicated significant improvements in nasal congestion and overall symptom relief compared to placebo groups . -

Safety Profile in Pediatric Use

A study focusing on pediatric patients revealed that this compound was well-tolerated with minimal adverse effects. The findings support its use as a safe treatment option for young children suffering from allergies . -

Nanoparticle Formulation Study

A formulation study demonstrated that this compound-loaded nanoparticles resulted in enhanced absorption rates in vitro compared to traditional formulations. This suggests potential for improved clinical efficacy through advanced delivery systems .

Mecanismo De Acción

Ethyl fexofenadine exerts its effects by selectively binding to peripheral H1 receptors, thereby blocking the action of histamine, a compound involved in allergic responses . This inhibition prevents the typical symptoms of allergic reactions, such as itching, swelling, and vasodilation. The molecular targets include H1 receptors located on various cells, including endothelial cells and smooth muscle cells .

Comparación Con Compuestos Similares

Ethyl fexofenadine is similar to other second-generation antihistamines such as cetirizine, loratadine, and desloratadine. it is unique in its specific structural modifications, which may offer advantages in terms of reduced sedation and improved pharmacokinetic properties . Similar compounds include:

Cetirizine: Another second-generation antihistamine with similar efficacy but different side effect profiles.

Loratadine: Known for its long-lasting effects and minimal sedation.

Desloratadine: An active metabolite of loratadine with enhanced potency.

This compound’s unique structure allows it to provide effective relief from allergic symptoms while minimizing central nervous system side effects, making it a valuable addition to the class of second-generation antihistamines.

Actividad Biológica

Ethyl fexofenadine, a derivative of fexofenadine, is a second-generation antihistamine primarily used to alleviate allergic symptoms. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy, supported by diverse research findings and data.

This compound functions as a selective antagonist of the H1 histamine receptor. By binding to these receptors on cell surfaces across various organ systems, it inhibits the action of histamine, a key mediator in allergic responses. Unlike first-generation antihistamines, this compound exhibits minimal ability to cross the blood-brain barrier, which accounts for its reduced sedative effects compared to older antihistamines .

Key Mechanisms:

- Selective H1 Antagonism: this compound specifically targets peripheral H1 receptors without significant interaction with cholinergic or adrenergic receptors .

- Reduced Sedation: Its pharmacological profile allows it to avoid central nervous system side effects, making it suitable for use in individuals who require alertness .

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for understanding its efficacy and safety profile:

- Absorption: this compound is rapidly absorbed with an absolute bioavailability of approximately 33%. Peak plasma concentrations are typically reached within 1 to 3 hours post-administration .

- Distribution: It is about 60-70% bound to plasma proteins, primarily albumin and α1-acid glycoprotein .

- Metabolism: The compound undergoes minimal metabolism (approximately 5%) and is primarily excreted unchanged in urine .

Clinical Efficacy

Numerous studies have assessed the efficacy of this compound in treating allergic conditions. A systematic review encompassing over 4,000 patients demonstrated significant reductions in total symptom severity scores (TSS) when compared to placebo:

| Study Characteristics | Fexofenadine Group (n=1910) | Placebo Group (n=1777) | SMD (95% CI) | p-value |

|---|---|---|---|---|

| Total Symptom Score | Significant reduction | Baseline | -0.33 (-0.47 to -0.18) | <0.0001 |

| Morning TSS | Lower symptoms | Baseline | -1.42 (-2.22 to -0.62) | 0.0005 |

These findings indicate that this compound is effective in managing symptoms of allergic rhinitis and chronic idiopathic urticaria .

Safety Profile

The safety profile of this compound is favorable, with adverse effects comparable to placebo. In clinical trials, no significant differences were observed in electrocardiogram parameters or other cardiac effects when compared with placebo . Furthermore, studies have shown that even at high doses, this compound does not impair cognitive or motor performance .

Case Studies

- Chronic Idiopathic Urticaria: A randomized controlled trial involving 726 subjects demonstrated that doses of this compound ≥60 mg twice daily significantly reduced mean pruritus scores and the number of wheals compared to placebo.

- Seasonal Allergic Rhinitis: In a multicenter study with 1,634 participants, this compound at a dose of 60 mg twice daily showed significant improvements in symptom control over two weeks.

Propiedades

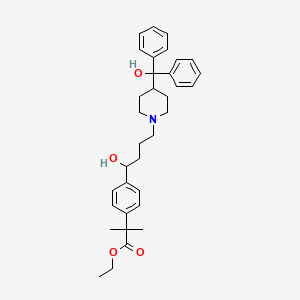

IUPAC Name |

ethyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43NO4/c1-4-39-32(37)33(2,3)27-19-17-26(18-20-27)31(36)16-11-23-35-24-21-30(22-25-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29/h5-10,12-15,17-20,30-31,36,38H,4,11,16,21-25H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGNRWXKVMPQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316030 | |

| Record name | Ethyl Fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174483-06-8 | |

| Record name | Ethyl Fexofenadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174483-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl Fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.